molecular formula C17H22N2O3 B8257408 tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate

tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B8257408
M. Wt: 302.37 g/mol
InChI Key: QJZLDFVKOZLRHK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a cyanophenyl group, and an oxazepane ring

Preparation Methods

The synthesis of tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 3-cyanophenyl isocyanate with 4-amino-1-Boc-piperidine in the presence of N,N-dimethylformamide at room temperature for 18 hours . The reaction yields tert-butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate, which can be further processed to obtain the desired compound.

Chemical Reactions Analysis

tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

tert-butyl (2S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-5-9-21-15(12-19)14-7-4-6-13(10-14)11-18/h4,6-7,10,15H,5,8-9,12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZLDFVKOZLRHK-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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